

A Technical Guide to Sulfo Cy5.5-COOH for Near-Infrared Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo Cy5.5-COOH**

Cat. No.: **B3251683**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Sulfo Cy5.5-COOH**, a near-infrared (NIR) fluorescent dye, for its application in advanced imaging modalities. This document outlines its core properties, provides detailed experimental protocols for its use, and presents quantitative data in a clear, comparative format.

Introduction to Near-Infrared (NIR) Imaging and Sulfo Cy5.5-COOH

Near-infrared (NIR) imaging utilizes light in the 650-950 nm wavelength range, a spectral window where biological tissues exhibit minimal autofluorescence and light absorption.^[1] This allows for deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum, making it a powerful tool for *in vivo* studies.^{[2][3]}

Sulfo Cy5.5-COOH is a sulfonated pentamethine cyanine dye that fluoresces in the NIR region.^{[4][5]} The presence of sulfonate groups significantly enhances its water solubility, making it ideal for use in biological buffers without the need for organic co-solvents.^{[6][7]} Its carboxylic acid group provides a reactive handle for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, enabling the creation of targeted fluorescent probes.^[8]

Core Properties of Sulfo Cy5.5-COOH

The utility of **Sulfo Cy5.5-COOH** in NIR imaging is dictated by its chemical and spectral properties. A summary of these key characteristics is provided below.

Chemical Properties

Property	Value	References
Molecular Formula	C ₄₀ H ₃₉ K ₃ N ₂ O ₁₄ S ₄	[8]
Molecular Weight	1017.3 g/mol	[8]
Solubility	Water, DMF, DMSO	[8]
Storage Conditions	-20°C, in the dark, desiccated	[7][8][9]

Spectral Properties

Property	Value	References
Excitation Maximum (λ_{ex})	~673-675 nm	[5][6][8]
Emission Maximum (λ_{em})	~691-707 nm	[5][6][8]
Molar Extinction Coefficient (ϵ)	~195,000 - 235,000 M ⁻¹ cm ⁻¹	[8][10]
Quantum Yield (Φ)	~0.21	[9]
Stokes Shift	~19 nm	[6]

Experimental Protocols

Detailed methodologies for the conjugation of **Sulfo Cy5.5-COOH** and its application in various imaging techniques are provided below.

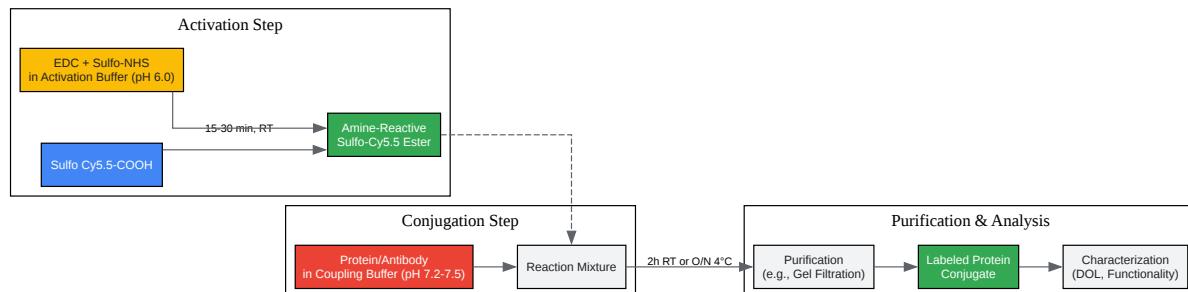
Bioconjugation of Sulfo Cy5.5-COOH to Proteins/Antibodies

The carboxylic acid of **Sulfo Cy5.5-COOH** can be activated to an amine-reactive ester using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process minimizes protein cross-

linking.[8][11] Alternatively, a pre-activated Sulfo-Cy5.5 NHS ester can be used for a simpler, direct labeling of primary amines.[6][12]

Protocol 1: Two-Step EDC/Sulfo-NHS Coupling

This protocol is adapted for labeling a generic IgG antibody.


Materials:

- **Sulfo Cy5.5-COOH**
- Protein (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.2-7.4)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare Solutions:
 - Dissolve the protein to be labeled in Coupling Buffer at a concentration of 2-10 mg/mL.[6]
 - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
- Activate **Sulfo Cy5.5-COOH**:
 - Dissolve **Sulfo Cy5.5-COOH** in Activation Buffer.

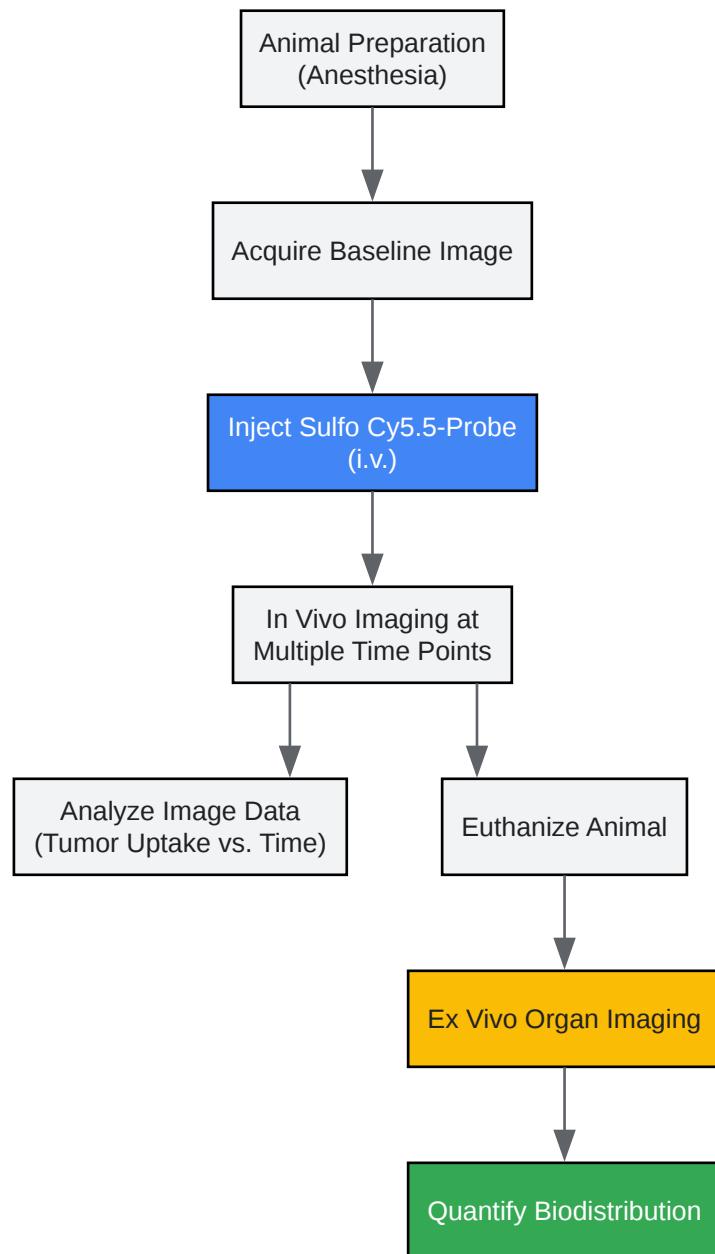
- Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of **Sulfo Cy5.5-COOH**.[\[1\]](#)
- Incubate for 15-30 minutes at room temperature with gentle mixing.[\[8\]](#)
- Conjugation Reaction:
 - Adjust the pH of the activated **Sulfo Cy5.5-COOH** solution to 7.2-7.5 by adding Coupling Buffer.
 - Add the protein solution to the activated dye. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point, but may require optimization.[\[6\]](#)
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.[\[8\]](#)
- Quench Reaction:
 - Add quenching solution to a final concentration of 10-50 mM to stop the reaction.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Separate the labeled protein from unreacted dye and byproducts using a Sephadex G-25 desalting column.[\[4\]](#)[\[6\]](#)
 - Collect the fractions containing the fluorescently labeled protein.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Sulfo Cy5.5).[\[6\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Workflow for EDC/Sulfo-NHS mediated bioconjugation.

In Vivo NIR Imaging

This protocol provides a general workflow for in vivo imaging in a mouse tumor model using a Sulfo Cy5.5-labeled antibody.


Materials:

- Tumor-bearing mice (e.g., xenograft model)
- Sulfo Cy5.5-labeled antibody (or other targeting probe) in sterile PBS
- In vivo imaging system with appropriate NIR filters (e.g., Excitation: ~640 nm, Emission: ~680-700 nm)
- Anesthesia (e.g., isoflurane)

Procedure:

- Animal Preparation:

- Anesthetize the mouse using isoflurane.
- Acquire a baseline pre-injection image to assess autofluorescence.
- Probe Administration:
 - Inject the Sulfo Cy5.5-labeled probe intravenously (i.v.) via the tail vein. A typical dose is 1-2 nmol per mouse in a volume of 100-200 μ L.[\[2\]](#)
- Image Acquisition:
 - Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[\[2\]](#)
- Ex Vivo Analysis (Optional):
 - At the final time point, euthanize the mouse.
 - Perfuse with saline to remove blood from the organs.
 - Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
 - Image the dissected organs to quantify probe biodistribution.[\[2\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

General workflow for in vivo NIR imaging experiments.

Fluorescence Microscopy

This protocol outlines the steps for immunofluorescence staining of cells using a Sulfo Cy5.5-conjugated primary antibody.

Materials:

- Cells cultured on coverslips
- PBS (Phosphate-Buffered Saline)
- Fixative (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Sulfo Cy5.5-conjugated primary antibody
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope with appropriate filter sets

Procedure:

- Cell Culture and Fixation:
 - Culture cells on sterile coverslips to the desired confluence.
 - Wash cells with PBS.
 - Fix cells with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
- Permeabilization (for intracellular targets):
 - Incubate cells with Permeabilization Buffer for 10 minutes.
 - Wash three times with PBS.
- Blocking:

- Incubate cells with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.[\[14\]](#)
- Antibody Incubation:
 - Dilute the Sulfo Cy5.5-conjugated primary antibody in Blocking Buffer to its optimal concentration.
 - Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.[\[13\]](#)
- Washing:
 - Wash the cells three times with PBS to remove unbound antibodies.
- Counterstaining and Mounting:
 - Incubate with a nuclear counterstain like DAPI, if desired.
 - Wash with PBS.
 - Mount the coverslip onto a microscope slide using mounting medium.
- Imaging:
 - Visualize the sample using a fluorescence microscope equipped with filters for Sulfo Cy5.5 (e.g., Cy5 filter set) and the counterstain.

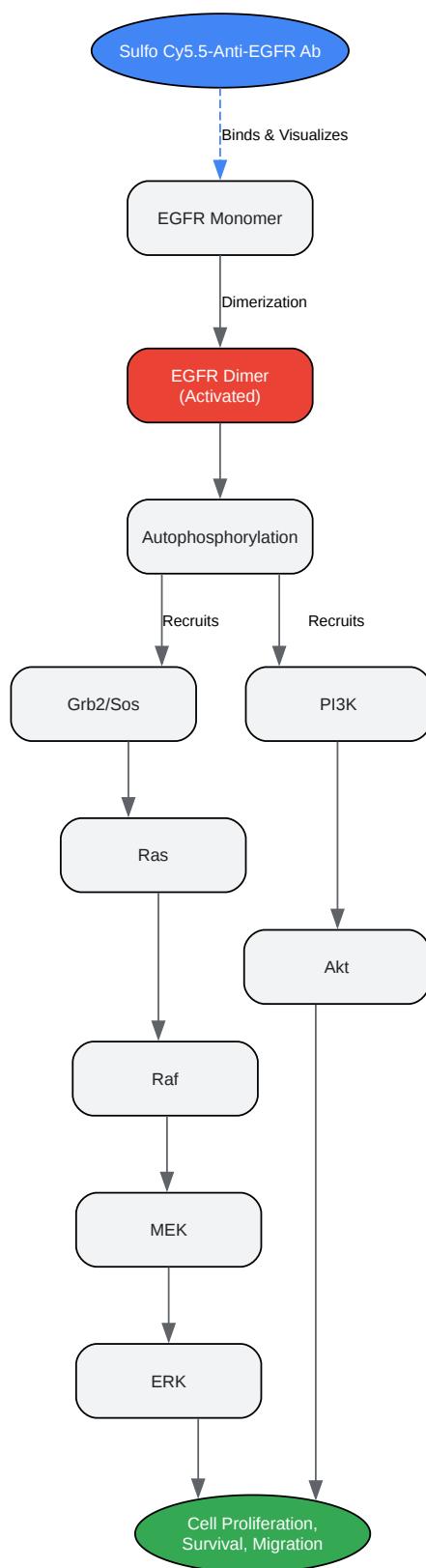
Flow Cytometry

This protocol is for staining cell surface markers for analysis by flow cytometry.

Materials:

- Cell suspension (up to 1×10^6 cells per tube)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)
- Fc receptor blocking solution (optional)

- Sulfo Cy5.5-conjugated primary antibody
- Viability dye (optional)
- Flow cytometer


Procedure:

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension.
 - Wash cells with Flow Cytometry Staining Buffer and resuspend at 1×10^7 cells/mL.
 - Aliquot 100 μ L of cell suspension (1×10^6 cells) into flow cytometry tubes.[\[2\]](#)
- Fc Blocking (Optional):
 - To prevent non-specific binding to Fc receptors, incubate cells with an Fc blocking reagent for 10-15 minutes at room temperature.
- Antibody Staining:
 - Add the predetermined optimal concentration of the Sulfo Cy5.5-conjugated antibody to the cells.
 - Incubate for 20-30 minutes at 4°C in the dark.[\[2\]](#)
- Washing:
 - Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
 - Decant the supernatant and repeat the wash step twice.
- Resuspension and Analysis:
 - Resuspend the cell pellet in 200-500 μ L of Flow Cytometry Staining Buffer.

- If not fixing, add a viability dye (e.g., Propidium Iodide or 7-AAD) just before analysis.
- Analyze the samples on a flow cytometer using the appropriate laser and emission filter for Sulfo Cy5.5.

Application Example: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and initiates downstream signaling cascades regulating cell proliferation, survival, and migration.^[15] Overexpression of EGFR is common in many cancers, making it a key target for diagnostics and therapeutics.^{[4][16]} A Sulfo Cy5.5-conjugated anti-EGFR antibody can be used to visualize EGFR expression and trafficking in cancer cells.^[17]

[Click to download full resolution via product page](#)

Simplified EGFR signaling pathway targeted by a fluorescent antibody.

Conclusion

Sulfo Cy5.5-COOH is a versatile and highly effective NIR dye for a range of bioimaging applications. Its excellent water solubility, high molar extinction coefficient, and reactive carboxylic acid handle make it a valuable tool for researchers developing targeted probes for *in vivo* imaging, fluorescence microscopy, and flow cytometry. The detailed protocols and data provided in this guide serve as a comprehensive resource for the successful implementation of **Sulfo Cy5.5-COOH** in biomedical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Visualization of epidermal growth factor (EGF) receptor aggregation in plasma membranes by fluorescence resonance energy transfer. Correlation of receptor activation with aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. SPECT imaging with 99mTc-labeled EGFR-specific nanobody for *in vivo* monitoring of EGFR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPECT imaging with 99mTc-labeled EGFR-specific nanobody for *in vivo* monitoring of EGFR expression [biblio.ugent.be]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Streamlining the Flow Cytometry Experiment Workflow: Challenges and Solutions [bdbiosciences.com]
- 10. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]
- 11. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]

- 12. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting of EGFR by a combination of antibodies mediates unconventional EGFR trafficking and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Sulfo Cy5.5-COOH for Near-Infrared Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3251683#understanding-sulfo-cy5-5-cooh-for-near-infrared-nir-imaging>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

